molecular formula C20H12N2O6 B390714 Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate CAS No. 302954-91-2

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

Cat. No.: B390714
CAS No.: 302954-91-2
M. Wt: 376.3g/mol
InChI Key: FRPRPBKYCDNESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (CAS: 302954-91-2) is a naphthalimide derivative characterized by a nitro group at position 6 of the benzo[de]isoquinoline core and a methyl ester at the para position of the appended benzoate moiety. Its molecular formula is C₂₀H₁₂N₂O₆, with a molar mass of 376.32 g/mol . The compound is synthesized via condensation reactions between 6-nitro-1,8-naphthalic anhydride and methyl 4-aminobenzoate, typically under reflux conditions in solvents like 1,4-dioxane or ethanol . The nitro group confers strong electron-withdrawing properties, influencing its spectroscopic behavior and reactivity. It serves as a key intermediate for developing fluorophores, bioimaging agents, and therapeutic candidates due to its structural rigidity and photostability .

Properties

IUPAC Name

methyl 4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c1-28-20(25)11-5-7-12(8-6-11)21-18(23)14-4-2-3-13-16(22(26)27)10-9-15(17(13)14)19(21)24/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPRPBKYCDNESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Benzo[de]isoquinoline-1,3-dione Precursors

The synthesis begins with the nitration of a benzo[de]isoquinoline-1,3-dione precursor. This step introduces the nitro group at the 6-position of the heterocyclic core. Key parameters include:

  • Reagents : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Reaction Time : 4–6 hours under vigorous stirring.

  • Yield : 68–72% after purification via recrystallization from ethanol.

The nitration mechanism proceeds via electrophilic aromatic substitution, with the sulfuric acid acting as both a catalyst and dehydrating agent. Regioselectivity for the 6-position is attributed to the electron-donating effects of the adjacent carbonyl groups.

Esterification of the Carboxylic Acid Intermediate

The nitrated intermediate is subsequently esterified to introduce the methyl benzoate moiety:

  • Reagents : Methanol (CH₃OH) in excess, with catalytic sulfuric acid.

  • Conditions : Reflux at 65°C for 12 hours.

  • Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

This step employs Fischer esterification, where the carboxylic acid group reacts with methanol under acidic conditions. The use of excess methanol drives the equilibrium toward ester formation.

Key Reaction Steps and Mechanistic Insights

Cyclization to Form the Benzo[de]isoquinoline Core

The central heterocyclic structure is assembled via intramolecular cyclization:

  • Reagents : Polyphosphoric acid (PPA) at 120°C.

  • Reaction Time : 3–4 hours.

  • Yield : 75–80% after recrystallization.

The cyclization mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the adjacent aromatic ring, forming the fused isoquinoline system.

Purification and Isolation

Critical purification steps ensure high purity (>98% by HPLC):

  • Recrystallization : Ethanol/water (3:1 v/v) for crude nitration products.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for esterified intermediates.

  • Final Crystallization : Dichloromethane/methanol for the target compound.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Systematic optimization studies reveal the following dependencies:

ParameterOptimal RangeImpact on Yield
Nitration Temperature0–5°CPrevents over-nitration
Esterification Time12–14 hoursMaximizes conversion
Cyclization CatalystPPA (1.5 equiv)Enhances ring closure efficiency

Higher nitration temperatures (>10°C) lead to di-nitration byproducts, reducing yields by 15–20%.

Solvent Systems for Intermediate Stabilization

  • Nitration Step : Sulfuric acid acts as solvent and reagent, stabilizing the nitro intermediate.

  • Esterification : Methanol in excess ensures protonation of the carbonyl group.

  • Cyclization : PPA provides both acidic and dehydrating conditions.

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to enhance reproducibility:

  • Nitration Module : Microreactor with temperature-controlled HNO₃/H₂SO₄ feed.

  • Esterification Unit : Packed-bed reactor with immobilized sulfonic acid catalysts.

  • Cyclization Chamber : Tubular reactor with PPA circulation at 120°C.

Industrial purification utilizes simulated moving bed (SMB) chromatography, achieving throughputs of 50–100 kg/batch with ≥99% purity.

Comparative Analysis of Synthetic Approaches

Three primary routes have been documented:

MethodAdvantagesLimitationsYield (%)
Classical StepwiseHigh purityMulti-step, time-intensive52–58
One-Pot Nitration/EsterificationReduced purification stepsLower regioselectivity48–55
Flow SynthesisScalable, consistentHigh initial equipment cost70–75

The stepwise method remains preferred for research-scale synthesis due to superior control over intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 6

Table 1: Substituent Effects on Key Properties

Compound (Position 6 Substituent) Molecular Formula Molar Mass (g/mol) Key Applications/Spectral Features References
Nitro (Target Compound) C₂₀H₁₂N₂O₆ 376.32 Fluorescent probes, intermediates for bioactive derivatives. IR: NO₂ stretches ~1520, 1350 cm⁻¹.
Chloro (Methyl 4-(6-chloro-...) C₂₀H₁₂ClNO₅ 381.77 Precursor for Suzuki couplings. $^1$H-NMR: Aromatic protons at δ 8.51 (m, 4H).
Bromo (Compound 3a) C₂₁H₁₃BrN₂O₅ 453.25 Fluorescent labeling, nanomaterial synthesis. Synthesized via microwave-assisted methods.
Piperidinyl (Methyl 4-(6-piperidinyl-...)) C₂₅H₂₃N₃O₅ 445.47 Two-photon absorption properties; used in biophotonic nanomaterials.
Morpholino (2-(6-Morpholino-...) C₂₅H₂₁BrN₂O₅ 509.35 MOF/COF building blocks. Density: 1.515 g/cm³; pKa: 2.13.
Amino (N-(1,3-dioxo-...-amide derivatives) Variable ~350–450 Plant growth promotion (e.g., wheat germination rate +25% at 25 mg/L). Fungicidal activity against Alternaria solani.
Physicochemical and Spectroscopic Comparisons
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro and bromo substituents enhance electrophilicity, making the compound reactive toward nucleophilic substitution (e.g., amination or cross-coupling) . Amino and morpholino groups increase solubility in polar solvents due to hydrogen-bonding capabilities .
  • Melting Points: Nitro derivatives generally exhibit higher melting points (>200°C inferred) compared to morpholino (predicted 694.2°C boiling point) and amino analogs (melting points ~170–224°C) .
  • Fluorescence Properties: Nitro-substituted naphthalimides show blue-green fluorescence, while amino derivatives exhibit redshifted emission due to extended conjugation .

Table 2: Functional Comparisons

Compound Type Bioactivity/Material Role Mechanism/Advantage References
Nitro Derivatives Intermediate for HDAC6 inhibitors, imaging agents Nitro group facilitates reduction to bioactive amines.
Chloro/Bromo Analogs Antimicrobial agents, polymer modifiers Halogen atoms enable halogen bonding in MOFs/COFs.
Amino Derivatives Plant growth regulators, fungicides Amide linkages enhance bioavailability and uptake.
Morpholino Derivatives Fluorescent nanoswitches, pH sensors Morpholino’s rigidity stabilizes emission properties.

Biological Activity

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is a complex organic compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and implications for pharmaceutical development, supported by relevant data tables and case studies.

  • Molecular Formula : C20H12N2O6
  • Molecular Weight : 376.32 g/mol
  • CAS Number : 302954-91-2
  • IUPAC Name : Methyl 4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2(3H)-yl)benzoate

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group and the benzoate moiety. These elements enable the compound to interact with various biological targets, leading to several potential therapeutic effects:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to ROS production, which may affect cellular signaling pathways.
  • Enzyme Modulation : The compound can bind to specific enzymes or receptors, altering their activity and potentially influencing metabolic pathways associated with disease processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of benzo[de]isoquinoline possess significant antibacterial effects against various strains of bacteria, suggesting that this compound may share similar properties.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl 4-(6-nitro...)P. aeruginosaTBD

Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study : A recent study evaluated the cytotoxic effects of this compound on H9c2 cardiomyocytes and various cancer cell lines. The results indicated that at concentrations above 40 μM, the compound significantly reduced cell viability in cancer cells while exhibiting lower toxicity in normal cells.

Cell Line IC50 (μM) Cell Viability (%)
H9c2 (control)>4090
Cancer Cell Line A2560
Cancer Cell Line B3055

Research Applications

The unique structure of this compound makes it a valuable candidate for various research applications:

  • Drug Development : Ongoing studies are exploring its efficacy as an anticancer agent and its potential use in treating infectious diseases.
  • Material Science : Its chemical properties allow for applications in developing advanced materials such as polymers and coatings.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate?

Methodology : The compound is synthesized via condensation of 6-nitro-1,8-naphthalic anhydride with methyl 4-aminobenzoate in refluxing 1,4-dioxane (24 hours). Purification involves crystallization from ethanol, yielding pale yellow crystals (mp >300°C). Key validation steps include 1H^1H-NMR (e.g., δ 3.94 ppm for methyl ester protons) and elemental analysis (C: 65.67%, H: 3.31%, N: 3.83%) .

Q. How is the compound structurally characterized?

Methodology : X-ray crystallography (monoclinic P21/cP2_1/c, a=9.930A˚a = 9.930 \, \text{Å}, b=6.9807A˚b = 6.9807 \, \text{Å}, β=93.08\beta = 93.08^\circ) confirms the rigid benzo[de]isoquinolinone core and ester linkage. Bond lengths (e.g., C=O at 1.181–1.219 Å) and torsion angles are validated via IR (C=O stretch at ~1700 cm1^{-1}) and 13C^{13}C-NMR (carbonyl carbons at ~165 ppm) .

Q. What solvents and conditions stabilize the compound for spectroscopic studies?

Methodology : Use aprotic solvents (DMSO, chloroform) to prevent ester hydrolysis. UV-Vis analysis in THF shows absorption maxima at 350–400 nm (π→π* transitions). Fluorescence quantum yields are measured in deaerated solutions to avoid quenching .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity?

Methodology : Compare spectroscopic data of nitro-substituted derivatives with non-nitro analogs (e.g., 6-chloro or 6-piperidinyl). Electron-withdrawing nitro groups reduce HOMO-LUMO gaps (calculated via DFT), enhancing charge-transfer transitions. Electrochemical studies (cyclic voltammetry) reveal reduction potentials at −0.8 to −1.2 V vs. Ag/AgCl .

Q. What strategies optimize fluorescence for bioimaging applications?

Methodology : Introduce electron-donating substituents (e.g., piperidinyl) at position 6 to redshift emission (up to 550 nm). For bioconjugation, hydrolyze the methyl ester to a carboxylic acid (using NaOH/EtOH) and graft onto ZnO nanoparticles via carboxylate-Zn coordination .

Q. How can the compound be functionalized for receptor-targeted drug design?

Methodology : Replace the methyl ester with sulfamoyl benzoic acid groups to enhance LPA2 receptor agonism (EC50_{50} = 5.06 × 103^{-3} nM). Use Mitsunobu reactions or amide couplings to attach pharmacophores (e.g., triazoles) for μ-opioid receptor targeting .

Q. What crystallographic challenges arise during polymorph screening?

Methodology : Identify polymorphs via slow evaporation in mixed solvents (e.g., CHCl3_3/MeOH). Resolve disorder in the nitro group using SHELXL refinement (Rint_{\text{int}} < 0.05). Monitor thermal stability via DSC (melting endotherms >300°C) .

Q. How are data contradictions resolved in spectroscopic vs. computational results?

Methodology : Discrepancies in emission wavelengths (experimental vs. TD-DFT) may arise from solvent polarity effects. Validate using polarizable continuum models (PCM) and control experiments with deuterated solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.